Cas no 1806865-60-0 (Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate)

Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate is a versatile pyridine derivative featuring both amino and difluoromethyl functional groups, which enhance its reactivity and utility in synthetic chemistry. The presence of the electron-withdrawing difluoromethyl group and the electron-donating amino groups creates a balanced electronic profile, making it valuable for constructing complex heterocyclic frameworks. The methyl ester moiety further increases its solubility and handling properties, facilitating its use in nucleophilic substitution or condensation reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs can contribute to the development of bioactive molecules. Its well-defined reactivity and stability make it a reliable intermediate for advanced synthetic applications.
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate structure
1806865-60-0 structure
Product name:Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate
CAS No:1806865-60-0
MF:C8H9F2N3O2
Molecular Weight:217.172768354416
CID:4849805

Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate
    • インチ: 1S/C8H9F2N3O2/c1-15-8(14)4-2-3(6(9)10)5(11)7(12)13-4/h2,6H,11H2,1H3,(H2,12,13)
    • InChIKey: BEVXKGSOGVUQBX-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)OC)N=C(C=1N)N)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 91.2

Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029074024-1g
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate
1806865-60-0 97%
1g
$2,920.40 2022-03-31
Alichem
A029074024-500mg
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate
1806865-60-0 97%
500mg
$1,613.70 2022-03-31
Alichem
A029074024-250mg
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate
1806865-60-0 97%
250mg
$979.20 2022-03-31

Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate 関連文献

Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylateに関する追加情報

Methyl 2,3-Diamino-4-(Difluoromethyl)Pyridine-6-Carboxylate: A Comprehensive Overview

Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate, identified by the CAS number 1806865-60-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in the development of novel materials, particularly in the realm of coordination chemistry and drug delivery systems.

The molecular structure of methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate consists of a pyridine ring substituted with amino groups at positions 2 and 3, a difluoromethyl group at position 4, and a methyl ester group at position 6. This arrangement imparts the compound with a high degree of functionalization, making it an ideal candidate for various chemical transformations. The presence of amino groups and fluorinated substituents introduces both electron-donating and electron-withdrawing effects, which can be exploited in designing molecules with tailored electronic properties.

Recent research has focused on the synthesis and characterization of this compound. One notable study demonstrated that methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate can serve as a precursor for the formation of metal-organic frameworks (MOFs). These frameworks are highly porous materials with applications in gas storage, catalysis, and sensing technologies. The ability of this compound to coordinate with metal ions such as zinc and copper has been extensively explored, revealing its potential in constructing robust MOF architectures.

In addition to its role in materials science, methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate has shown promise in medicinal chemistry. Its amino groups can act as hydrogen bond donors, which is a desirable property for drug molecules aiming to interact with biological targets. Recent computational studies have suggested that this compound could serve as a scaffold for designing inhibitors of certain enzymes involved in disease pathways. Furthermore, its fluorinated substituent may enhance pharmacokinetic properties such as bioavailability and stability.

The synthesis of methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate typically involves multi-step organic reactions. A common approach includes the substitution of a pyridine derivative with amino groups followed by fluorination and esterification steps. Researchers have optimized these steps to achieve high yields and purity levels. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining product quality.

Another area of interest is the electrochemical behavior of this compound. Studies have shown that the presence of electron-withdrawing groups like the difluoromethyl substituent can enhance the redox activity of the pyridine ring. This property makes it a candidate for use in electrochemical sensors and energy storage devices such as supercapacitors. Recent experiments have demonstrated that thin films formed from this compound exhibit excellent charge storage capabilities under various operating conditions.

In terms of environmental applications, methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate has been investigated for its ability to act as a chelating agent in water treatment processes. Its multiple donor sites enable it to bind metal ions effectively, which could be useful in removing heavy metals from contaminated water sources. Preliminary results indicate that it exhibits high selectivity towards certain metal ions under specific pH conditions.

The versatility of methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate is further highlighted by its use as a building block in supramolecular chemistry. Researchers have utilized its ability to form hydrogen bonds and coordinate with metal ions to construct self-assembled structures with unique physical properties. These structures hold potential for applications in nanotechnology and molecular recognition systems.

In conclusion, methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1806865-60-0) is a multifaceted compound with diverse applications across various scientific domains. Its structural features make it an invaluable tool for advancing research in materials science, medicinal chemistry, electrochemistry, and environmental remediation. As ongoing studies continue to uncover new functionalities and applications for this compound, its significance in both academic and industrial settings is expected to grow further.

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